Cas no 80221-58-5 (2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride)

2-Phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride is a synthetic organic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a piperidin-4-yl-ethyl moiety at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. Its structural complexity offers potential as a pharmacophore in medicinal chemistry, particularly in the development of CNS-targeting agents due to the piperidine moiety. The compound's well-defined synthesis pathway ensures high purity and reproducibility. Its unique scaffold may serve as a precursor for further derivatization, enabling exploration of structure-activity relationships in drug discovery. Suitable for controlled laboratory use under appropriate safety protocols.
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride structure
80221-58-5 structure
Product Name:2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride
CAS No:80221-58-5
MF:C22H25ClN2
MW:352.900304555893
CID:1803310
PubChem ID:3062086
Update Time:2025-11-01

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride
    • PK-8165 (hydrochloride)
    • Quinoline, 2-phenyl-4-[2-(4-piperidinyl)ethyl]-, monohydrochloride (9CI)
    • 2-Phenyl-4-(2-(piperidin-4-yl)ethyl)quinoline hydrochloride
    • DA-66737
    • AKOS037515622
    • Pipequaline hydrochloride
    • CS-0095512
    • 80221-58-5
    • 2-Phenyl-4-(2-(4-piperidinyl)ethyl)quinoline monohydrochloride
    • 80221-58-5 (HCl)
    • pipequaline.HCl
    • DTXSID00230168
    • UNII-Q81XB10I9Z
    • TS-09042
    • 2-Phenyl-4-(2-(4-piperidyl)ethyl)quinoline monohydrochloride
    • Pipequaline HCl
    • Q81XB10I9Z
    • PK-8165 hydrochloride
    • HY-100140A
    • 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride
    • Pipequaline hydrochloride80221-58-5
    • Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride
    • QUINOLINE, 2-PHENYL-4-(2-(4-PIPERIDINYL)ETHYL)-, HYDROCHLORIDE (1:1)
    • Inchi: 1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H
    • InChI Key: JWEMPGHGMSUJIS-UHFFFAOYSA-N
    • SMILES: Cl.N1C(C2C=CC=CC=2)=CC(CCC2CCNCC2)=C2C=1C=CC=C2

Computed Properties

  • Exact Mass: 352.1706265g/mol
  • Monoisotopic Mass: 352.1706265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų

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Additional information on 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride

Introduction to 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride (CAS No. 80221-58-5)

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 80221-58-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core substituted with a phenyl group and a piperidine ethyl chain, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.

The quinoline moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The presence of the phenyl group at the 2-position and the 4-(2-piperidin-4-ylethyl) substituent introduces unique electronic and steric properties to the molecule, which can influence its binding affinity and selectivity towards biological targets. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for formulation and administration in preclinical and clinical studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride with biological targets at an unprecedented level of detail. These studies have revealed that the compound exhibits promising binding properties with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational analyses suggest that this molecule may interact with kinases and transcription factors, which are often implicated in cancer progression and inflammatory diseases.

In parallel, experimental investigations have been conducted to evaluate the pharmacological profile of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride. In vitro assays have demonstrated that the compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, studies on its interaction with inflammatory pathways have shown that it may modulate key signaling molecules involved in the resolution of inflammation. These findings align well with the structural features of the molecule, particularly the piperidine ethyl chain, which is known to influence receptor binding and downstream signaling events.

The synthesis of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride represents a significant achievement in organic chemistry, leveraging modern synthetic methodologies to construct complex heterocyclic frameworks efficiently. The multi-step synthesis involves key transformations such as nucleophilic substitution, alkylation, and salt formation, each step carefully optimized to ensure high yield and purity. The robustness of these synthetic routes underscores the feasibility of large-scale production, which is essential for advancing towards clinical trials and commercialization.

From a regulatory perspective, 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride (CAS No. 80221-58-5) has been subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm its identity and purity. These stringent quality control protocols are critical in maintaining consistency across batches and ensuring that the compound meets the required specifications for preclinical and clinical use.

The potential therapeutic applications of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride extend beyond oncology. Preliminary data suggest that it may also have utility in treating neurological disorders by modulating neurotransmitter receptors or inhibiting key enzymes involved in neurodegenerative processes. The quinoline scaffold is known to interact with various neurotransmitter systems, making this compound a promising candidate for further exploration in this domain.

As research continues to uncover new biological activities and mechanisms of action for 2-phenyl-4-(2-piperidin-4-yethel)quinoline hydrochloride, collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital. Such partnerships can accelerate the translation of laboratory findings into clinical reality by leveraging complementary expertise in drug discovery, development, and regulatory affairs. The growing interest in this compound underscores its potential as a lead molecule for novel therapeutics.

In conclusion, 80221 58 5 represents a structurally intriguing molecule with significant pharmacological promise. Its unique combination of chemical features makes it a valuable asset in the quest for new medicines targeting various diseases. As research progresses,this compound is poised to play an important role in shaping future therapeutic strategies across multiple medical disciplines。

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